2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Antiexudative Activity : Research on derivatives of 1,2,4-triazol, including compounds structurally similar to "2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide", demonstrated significant synthetic and pharmacological potential. These derivatives exhibit anti-exudative properties, indicating potential applications in reducing inflammation and edema. The synthesis process involves stages that allow for the exploration of physical, physico-chemical, and biological properties, potentially widening the spectrum of synthesized derivatives and biological activity (Chalenko et al., 2019).
Antiviral and Antitumor Activities
Antiviral Activity : The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their structural confirmation via NMR, IR, and elemental analysis revealed cytotoxicity towards cell lines and potential antiviral activities against human adenovirus type 5 and ECHO-9 virus. This suggests that structurally related compounds could possess antiviral properties, making them candidates for further study in antiviral drug development (Wujec et al., 2011).
Antitumor Activity : A study on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, starting from compounds like 2-cyano-N-(thiazol-2-yl) acetamide, demonstrated that some of these compounds exhibit promising inhibitory effects on various cancer cell lines. This finding indicates that this compound and its derivatives could be explored for antitumor applications, contributing to the development of new cancer therapies (Albratty et al., 2017).
Structural and Molecular Studies
Crystal Structure Analysis : The crystal structure of compounds structurally related to "this compound" provides insights into their molecular geometry, interactions, and potential binding mechanisms. Such studies are crucial for understanding the compound's behavior in biological systems and can guide the design of molecules with enhanced pharmacological properties (Cai et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes containing a sulfhydryl group
Mode of Action
It’s possible that the compound interacts with its targets through the formation of covalent bonds, given the presence of a sulfanyl group in its structure . This could result in changes to the target’s function or activity.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Based on the presence of a triazole ring in the compound, it might be involved in inhibiting the biosynthesis of certain biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it’s likely that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. The presence of the dimethoxyphenyl group could potentially enhance its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfanyl group .
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-25-13-8-9-15(26-2)14(10-13)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOXZNKRZKNLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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